2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid
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Overview
Description
2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[45]dec-3-en-1-yl)acetic acid is a spirocyclic compound that features a unique structure combining a fluorophenyl group, an oxo group, and a diazaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid typically involves multiple steps. One common route includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid using HATU (a coupling reagent), and the final product is obtained after deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action for 2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxo and diazaspirodecane moieties can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide hydrochloride: This compound shares a similar spirocyclic structure but includes a furan ring and a propionamide group.
Indole Derivatives: Compounds like indole-3-acetic acid have similar aromatic structures and biological activities.
Uniqueness
2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid is unique due to its combination of a fluorophenyl group with a spirocyclic diazaspirodecane ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15FN2O4 |
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Molecular Weight |
306.29 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-3-oxo-8-oxa-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetic acid |
InChI |
InChI=1S/C15H15FN2O4/c16-11-3-1-10(2-4-11)13-14(21)18(9-12(19)20)15(17-13)5-7-22-8-6-15/h1-4H,5-9H2,(H,19,20) |
InChI Key |
JRZWXLPQAIMQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12N=C(C(=O)N2CC(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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